beta-D-Glucosamine pentaacetate
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Overview
Description
Beta-D-Glucosamine pentaacetate is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. It is characterized by the presence of five acetyl groups attached to the glucosamine molecule. This compound is known for its role in promoting the production of hyaluronic acid, a key component in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine pentaacetate can be synthesized through the acetylation of beta-D-glucosamine. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the complete acetylation of the glucosamine molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucosamine pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-glucosamine.
Oxidation: The compound can be oxidized to form corresponding glucosamine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed:
Hydrolysis: Beta-D-glucosamine.
Oxidation: Oxidized glucosamine derivatives.
Substitution: Glucosamine derivatives with different functional groups.
Scientific Research Applications
Beta-D-Glucosamine pentaacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of glycopeptides and other complex carbohydrates.
Biology: Studied for its role in promoting hyaluronic acid production, which is important for cell signaling and tissue repair.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of beta-D-Glucosamine pentaacetate involves its ability to promote the production of hyaluronic acid. This is achieved through the activation of specific enzymes and pathways involved in the biosynthesis of hyaluronic acid. The compound interacts with molecular targets such as hyaluronan synthase, leading to increased production and secretion of hyaluronic acid .
Comparison with Similar Compounds
- Alpha-D-Glucosamine pentaacetate
- Beta-D-Galactosamine pentaacetate
- N-Acetyl-beta-D-glucosamine tetraacetate
Comparison: Beta-D-Glucosamine pentaacetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity. Compared to alpha-D-glucosamine pentaacetate, the beta-anomer has different stereochemistry, affecting its interaction with enzymes and receptors. Beta-D-Galactosamine pentaacetate, while similar in structure, has different functional properties due to the presence of galactose instead of glucose .
Properties
IUPAC Name |
[(4R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12?,13?,14?,15-,16?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IBHBGHMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@H](C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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